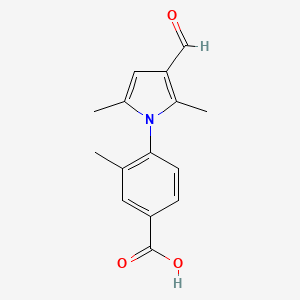

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid is an organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3

Actividad Biológica

4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C15H15NO3

- CAS Number : 347332-01-8

- Molecular Weight : 257.284 g/mol

These properties indicate a complex structure that may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated promising anticancer properties for compounds related to this compound. For instance, derivatives of pyrrole have shown significant antiproliferative effects against various cancer cell lines.

Case Study: NCI Screening

A study evaluated a series of pyrrole derivatives, including those similar to this compound, against the NCI-60 cancer cell line panel at a concentration of 10 µM. The results demonstrated notable growth inhibition in several cancer types:

| Cell Line | Growth Inhibition (%) |

|---|---|

| MDA-MB-435 (Melanoma) | 62.46 |

| MDA-MB-468 (Breast) | 40.24 |

These findings suggest that the compound may exhibit significant anticancer activity, particularly against breast and melanoma cancers .

Antimicrobial Activity

In addition to its anticancer properties, compounds derived from pyrrole structures have also been evaluated for antimicrobial activity. For example, certain pyrrole benzamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Data

The Minimum Inhibitory Concentration (MIC) values for selected derivatives were as follows:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Benzamide Derivative B | 12.5 | Escherichia coli |

These results indicate that modifications to the pyrrole structure can enhance antimicrobial efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer proliferation and microbial resistance. Computational studies suggest favorable pharmacokinetic profiles and drug-likeness characteristics that support further development as a therapeutic agent .

Aplicaciones Científicas De Investigación

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of compounds derived from the 2,5-dimethylpyrrole scaffold. Research indicates that derivatives similar to 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid exhibit significant inhibitory effects against Mycobacterium tuberculosis. The most active derivatives demonstrated low cytotoxicity and effective growth restriction of intracellular M. tuberculosis strains, suggesting their potential as new therapeutic agents against multidrug-resistant tuberculosis .

Antioxidant Properties

Compounds containing the pyrrole structure have been investigated for their antioxidant properties. The presence of the formyl group enhances the electron-donating ability of the molecule, which may contribute to its capacity to scavenge free radicals. This property is crucial in developing formulations aimed at reducing oxidative stress in biological systems.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating novel materials with enhanced properties. The compound can act as a cross-linking agent or a functional additive that imparts specific characteristics such as improved thermal stability and mechanical strength to polymers used in coatings and adhesives.

Nanotechnology

In nanotechnology, this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms, enhancing therapeutic efficacy while minimizing side effects.

Skin Care Products

The cosmetic industry has shown interest in using this compound due to its potential moisturizing and skin-conditioning properties. Formulations incorporating this compound may improve skin hydration and barrier function, making it suitable for anti-aging products and moisturizers.

Stability and Efficacy Testing

Cosmetic products containing this compound require thorough investigation regarding their safety and stability before market introduction. Studies assessing the bioavailability of active ingredients in topical formulations are essential to ensure that products are both effective and safe for consumer use .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antitubercular agents | Low cytotoxicity; effective against MDR-TB |

| Material Science | Polymer additives; nanotechnology | Enhanced material properties; controlled release |

| Cosmetic Formulation | Skin care products; moisturizing agents | Improved hydration; anti-aging effects |

Propiedades

IUPAC Name |

4-(3-formyl-2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-6-12(15(18)19)4-5-14(9)16-10(2)7-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIKDEPKXYMZGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)C(=O)O)C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182623 |

Source

|

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409353-44-2 |

Source

|

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=409353-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.